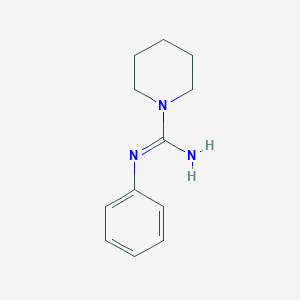

N'-phenylpiperidine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEFIKHIRATNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65069-94-5 | |

| Record name | N'-phenylpiperidine-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N'-Phenylpiperidine-1-carboximidamide: Structural Architecture and Pharmacological Potential

Executive Summary

N'-phenylpiperidine-1-carboximidamide (often chemically classified within the

This technical guide dissects the molecule’s electronic behavior, validated synthetic pathways, and physicochemical properties, providing a roadmap for its utilization in drug discovery.

Molecular Architecture & Electronic Properties

Structural Composition

The molecule is a trisubstituted guanidine . Its core connectivity is defined by a central carbon atom bonded to three nitrogen atoms:

-

N1 (Piperidine): A tertiary amine nitrogen enclosed in a saturated six-membered ring.

-

N2 (Imine/Amine): The nitrogen bearing the phenyl group.

-

N3 (Imine/Amine): The unsubstituted nitrogen (depending on tautomer).

Tautomeric Equilibrium

Unlike simple aliphatic guanidines, the

-

Tautomer A (Conjugated): The double bond is located between the central carbon and the phenyl-bearing nitrogen (

). This allows for conjugation between the guanidine -

Tautomer B (Non-Conjugated): The double bond is located at the unsubstituted nitrogen (

).

However, under physiological conditions (pH 7.4), the molecule is predominantly protonated . The positive charge is delocalized across all three nitrogen atoms (Y-aromaticity), forming a highly stable guanidinium cation.

Visualization: Tautomerism & Protonation

The following diagram illustrates the neutral equilibrium and the resonance-stabilized cation.

Figure 1: Tautomeric equilibrium between the imino- and amino-forms, leading to the resonance-stabilized cation under physiological conditions.

Physicochemical Profile

The substitution of the phenyl ring onto the guanidine core significantly alters the basicity compared to unsubstituted guanidine (pKa ~13.6). The phenyl ring acts as an electron-withdrawing group (EWG) via induction and resonance, lowering the pKa.

Table 1: Key Molecular Properties

| Property | Value (Approx.) | Mechanistic Insight |

| Molecular Formula | Core scaffold + Phenyl cap. | |

| Molecular Weight | 203.28 g/mol | Fragment-like, high ligand efficiency potential. |

| pKa (Base) | 10.2 – 10.8 | Lower than Arg (12.5) due to Ph-resonance, but still fully ionized at pH 7.4. |

| LogP (Oct/Water) | ~1.9 – 2.2 | The lipophilic piperidine and phenyl groups balance the polar guanidine core. |

| H-Bond Donors | 2 (Cationic form) | Critical for bidentate interactions with Asp/Glu residues. |

| H-Bond Acceptors | 2 | The imine nitrogen (in neutral form) is a strong acceptor. |

| Topological PSA | ~38 Ų | Favorable for CNS penetration if basicity is masked/modulated. |

Synthesis Protocol

While several routes exist (e.g., cyanamide addition), the S-methylisothiourea route is the most robust for research-scale synthesis due to higher yields and easier purification of the intermediate.

Validated Synthetic Workflow

Step 1: Formation of the S-methylisothiourea Intermediate

Reaction of

Figure 2: Two-step synthesis via S-methylation activation, avoiding toxic mercury salts often used in older protocols.

Detailed Experimental Procedure

Note: All steps must be performed in a fume hood due to the evolution of methanethiol (MeSH).

-

Activation: Dissolve

-phenylthiourea (10 mmol) in acetone (20 mL). Add Methyl Iodide (11 mmol) dropwise. Stir at room temperature for 4 hours. The intermediate isothiouronium salt will precipitate. Filter and wash with cold ether. -

Displacement: Suspend the isothiouronium salt (5 mmol) in Ethanol (15 mL). Add Piperidine (6 mmol) and Triethylamine (6 mmol, to scavenge HI).

-

Reflux: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1). Evolution of MeSH (rotten cabbage odor) confirms reaction progress.

-

Workup: Concentrate in vacuo. Redissolve in 1M NaOH (to liberate the free base) and extract with Dichloromethane (

mL). -

Purification: The free base is often an oil. Convert to the Hydrochloride salt by treating the organic layer with 2M HCl in ether to obtain a stable, crystalline solid (MP typically >180°C).

Analytical Characterization

To ensure scientific integrity, the identity of the molecule must be validated using NMR and MS.

Predicted -NMR Signatures (DMSO- , HCl salt)

-

9.80 & 8.40 ppm (br s, 2H): Guanidinium

- 7.40 – 7.10 ppm (m, 5H): Phenyl aromatic protons.

-

3.60 ppm (m, 4H): Piperidine

-

1.60 – 1.50 ppm (m, 6H): Piperidine

Mass Spectrometry

-

ESI-MS (+): dominant peak at

. -

Fragmentation: Common loss of the piperidine ring (

85) or the phenylguanidine fragment.

Pharmacological Potential & SAR[1][2][3][4]

The "Super-Arginine" Mimetic

The core utility of

Target Classes

-

Sigma Receptors (

): The piperidine ring is a classic pharmacophore for Sigma receptors. The addition of the N-phenyl guanidine tail provides the necessary basic nitrogen and aromatic bulk to fit the binding pocket, often showing nanomolar affinity. -

Sodium Channel Blockers (

): Many local anesthetics and anti-arrhythmics contain a lipophilic aromatic head and a basic amine tail. This molecule fits the structural requirements for pore blocking in voltage-gated sodium channels. -

Protease Inhibitors: The guanidine moiety can anchor into the S1 specificity pocket of trypsin-like serine proteases (which target basic residues).

Structural Activity Relationship (SAR) Guidelines

-

To increase basicity: Add electron-donating groups (e.g., -OMe) to the Phenyl ring (Para-position).

-

To decrease basicity: Add electron-withdrawing groups (e.g., -Cl, -CF3) to the Phenyl ring. This improves oral bioavailability by increasing the fraction of neutral species in the gut.

-

Metabolic Stability: The para-position of the phenyl ring is a metabolic soft spot (hydroxylation). Blocking this with a Fluorine atom is a standard medicinal chemistry optimization.

References

-

Guanidine Basicity: Pruszynski, P. (1987).[1] Substituent effects on the basicity of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine. Canadian Journal of Chemistry.[1][2] Link

- Synthesis Methodology: Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Journal of Organic Chemistry. (General reference for S-methylisothiourea protocols).

-

Sigma Receptor Ligands: Marriott, K. S., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the piperidine-phenyl pharmacophore utility).

- Tautomerism in Guanidines: Taylor, P. J., & Wait, A. R. (1986). Spectroscopic studies of tautomerism in amidines and guanidines. Journal of the Chemical Society, Perkin Transactions 2.

-

pKa Prediction Models: Martel, F. S., et al. (2013). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. Journal of Chemical Information and Modeling. Link

Sources

Solubility profile of N'-phenylpiperidine-1-carboximidamide in polar vs non-polar solvents

The following technical guide details the solubility profile and physicochemical characterization of N'-phenylpiperidine-1-carboximidamide , designed for application scientists and drug development professionals.

Technical Analysis & Experimental Protocols

Executive Summary

N'-phenylpiperidine-1-carboximidamide (CAS 65069-94-5) represents a distinct class of amphiphilic guanidines . Structurally, it bridges the gap between highly polar basic motifs and lipophilic pharmacophores. Its solubility is not a static constant but a dynamic property heavily dependent on protonation state (pH) and counter-ion identity.

For researchers, the critical takeaway is the "Solubility Switch" :

-

pH < 9.0: The compound exists predominantly as a cationic species, exhibiting high aqueous solubility and poor non-polar solvent affinity.

-

pH > 11.0: The compound exists as a neutral free base, exhibiting poor aqueous solubility but high affinity for chlorinated and aromatic organic solvents.

Physicochemical Architecture

To predict and manipulate the solubility of this compound, one must understand its three functional domains:

| Domain | Chemical Nature | Contribution to Solubility |

| Guanidine Core | Highly Polar / Basic | Primary driver of water solubility via H-bonding and ionization. pKa ≈ 10.7–10.8 (estimated based on N-phenylguanidine analogs). |

| Piperidine Ring | Lipophilic (Aliphatic) | Increases solubility in non-polar solvents; disrupts crystal lattice energy relative to planar analogs. |

| Phenyl Ring | Lipophilic (Aromatic) | Facilitates |

The "Push-Pull" Mechanism

The molecule possesses a high calculated LogP (cLogP ≈ 1.8–2.2) in its neutral form, placing it in the "drug-like" solubility space. However, the guanidine core acts as a strong proton acceptor. In standard physiological buffers (pH 7.4), the molecule is >99.9% protonated, behaving as a salt. In organic synthesis or extraction, high pH is required to access the lipophilic free base.

Solubility Profile Matrix

The following data represents the predicted solubility profile for the Neutral Free Base form of the compound at 25°C.

Polar vs. Non-Polar Solvents

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water (pH 7) | High (>10 mg/mL)* | As cation: Solvated by ion-dipole interactions. |

| Polar Protic | Methanol / Ethanol | High | Excellent match for both the polar guanidine core and lipophilic rings. |

| Polar Aprotic | DMSO / DMF | Very High | Universal solvent for this class; disrupts strong intermolecular H-bonds. |

| Chlorinated | Dichloromethane (DCM) | High | Best solvent for the neutral free base; weak H-bond acceptor capability stabilizes the amine. |

| Aromatic | Toluene | Moderate | Soluble due to |

| Aliphatic | Hexane / Heptane | Low / Insoluble | The polar guanidine core is too energetic to be solvated by weak Van der Waals forces. |

*Note: At pH > 12 (Free Base), water solubility drops to < 0.1 mg/mL.

The "Solubility Switch": pH Dependence

The most common error in handling this compound is neglecting the pKa. Below is the ionization pathway that dictates phase distribution.

Figure 1: The pH-dependent ionization equilibrium. At pH 7.4, the equilibrium shifts entirely to the left (Cationic). Extraction into organic layers requires pH > 12.

Experimental Protocols (Self-Validating Systems)

To empirically determine the exact solubility values for your specific batch (which may vary by crystal polymorph), use the following standard operating procedures.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for equilibrium solubility.

-

Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Octanol, Water pH 10, Toluene).

-

Saturation: Shake at 300 RPM for 24 hours at 25°C.

-

Check: If the solution becomes clear, add more solid until a precipitate persists (saturation).

-

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant 100x in Methanol and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a 5-point calibration curve of the standard in Methanol.

-

Protocol B: Determination of Distribution Coefficient (LogD)

Essential for predicting extraction efficiency.

Figure 2: Workflow for determining the partition coefficient (LogD).

Applications in Drug Development

-

Formulation: Due to the basic guanidine, this compound is best formulated as a salt (e.g., HCl, Tartrate, or Mesylate) to ensure high aqueous solubility for dosing.

-

Purification:

-

To remove impurities: Dissolve crude in dilute acid (pH 2), wash with Ethyl Acetate (impurities move to organic), then basify aqueous layer to pH 12 and extract product into DCM.

-

Recrystallization: Ethanol/Water mixtures or Toluene/Hexane (for free base) are recommended solvent systems.

-

References

-

PubChem Compound Summary. Piperidine-1-carboximidamide. National Center for Biotechnology Information. Link

-

ChemicalBook. N'-phenylpiperidine-1-carboximidamide Properties & CAS 65069-94-5. Link

-

National Institute of Standards and Technology (NIST). N-Phenylpiperidine Properties. NIST Chemistry WebBook, SRD 69.[1] Link

-

GuideChem. 1-Phenylguanidine pKa and Physicochemical Data. Link

Sources

An In-depth Technical Guide to N'-phenylpiperidine-1-carboximidamide as a Ligand in Coordination Chemistry

This guide provides a comprehensive technical overview of N'-phenylpiperidine-1-carboximidamide, a compelling yet underexplored ligand in the field of coordination chemistry. While direct literature on this specific molecule is nascent, this document synthesizes established principles of guanidine and amidine chemistry, along with data from closely related analogues, to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, coordination behavior, and potential applications, providing both theoretical grounding and practical, field-proven insights.

Introduction to N'-phenylpiperidine-1-carboximidamide: A Ligand with Untapped Potential

N'-phenylpiperidine-1-carboximidamide belongs to the broader class of guanidine-containing compounds, which have garnered significant attention as versatile ligands in coordination chemistry.[1] The core of this molecule features a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties, and a phenyl-substituted carboximidamide (guanidine) moiety.[2][3] This combination of a flexible aliphatic heterocycle and a resonance-stabilized, electron-rich guanidine unit suggests a rich and varied coordination chemistry with a wide array of metal ions.

The guanidinyl group, with its Y-shaped CN₃ core, can act as a strong σ-donor and is capable of stabilizing metals in various oxidation states. The presence of both imine and amine nitrogen atoms allows for multiple potential coordination modes, including monodentate, bidentate, and bridging interactions. The phenyl substituent on the imine nitrogen can be strategically modified to tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

This guide will provide a detailed exploration of the synthesis, characterization, and coordination chemistry of N'-phenylpiperidine-1-carboximidamide, drawing parallels from analogous systems to illuminate its potential in catalysis and drug development.

Synthesis and Characterization of N'-phenylpiperidine-1-carboximidamide

Proposed Synthetic Protocol

A logical approach to the synthesis of N'-phenylpiperidine-1-carboximidamide involves the reaction of a suitable piperidine-based precursor with a phenyl-containing electrophile. A highly effective method would be the reaction of piperidine with phenylcyanamide.

Caption: Proposed synthesis of N'-phenylpiperidine-1-carboximidamide.

Experimental Protocol:

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in dry toluene, add phenylcyanamide (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N'-phenylpiperidine-1-carboximidamide.

This proposed synthesis is analogous to the well-established reactions of amines with cyanamides to form guanidines and is expected to provide the target compound in good yield.

Spectroscopic Characterization

The structural elucidation of the synthesized N'-phenylpiperidine-1-carboximidamide would rely on a combination of standard spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its functional groups and data from related compounds.[4][5][6]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the piperidine ring (typically in the δ 1.5-3.5 ppm range), and aromatic protons of the phenyl group (δ 6.8-7.5 ppm). The N-H protons would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the aliphatic carbons of the piperidine ring, the aromatic carbons of the phenyl group, and a characteristic downfield signal for the guanidinyl carbon (C=N). |

| IR Spectroscopy | Characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹), C=N stretching of the imine group (around 1620-1660 cm⁻¹), and C-N stretching vibrations.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₇N₃, M.W. 203.28 g/mol ). Fragmentation patterns would likely involve cleavage of the piperidine ring and the phenyl group. |

Coordination Chemistry of N'-phenylpiperidine-1-carboximidamide

The coordination chemistry of N'-phenylpiperidine-1-carboximidamide is anticipated to be rich and diverse, owing to the presence of multiple donor atoms and the electronic flexibility of the guanidine moiety.

Potential Coordination Modes

The N'-phenylpiperidine-1-carboximidamide ligand can adopt several coordination modes, depending on the metal ion, the counter-ion, and the reaction conditions.

Caption: Potential coordination modes of the ligand.

-

Monodentate Coordination: The ligand can coordinate to a metal center through the lone pair of the imine nitrogen atom. This is a common coordination mode for simple guanidines.

-

Bidentate Chelating Coordination: Deprotonation of the amine nitrogen can lead to the formation of a guanidinate anion, which can act as a bidentate chelating ligand, forming a stable four-membered ring with the metal center.

-

Bridging Coordination: The ligand can bridge two metal centers, with one nitrogen atom coordinating to each metal. This can lead to the formation of polynuclear complexes and coordination polymers.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with N'-phenylpiperidine-1-carboximidamide can be achieved through straightforward reactions with metal salts.

Experimental Protocol:

-

Ligand Solution: Dissolve N'-phenylpiperidine-1-carboximidamide (1 or 2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate of Cu(II), Zn(II), Ni(II), etc.) (1 equivalent) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. In some cases, gentle heating may be required to facilitate the reaction.

-

Isolation: The resulting metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) will depend on the metal ion and the reaction conditions.

Characterization of Metal Complexes

The characterization of the synthesized metal complexes would involve a range of analytical techniques to determine their structure and properties.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| FT-IR Spectroscopy | Changes in the vibrational frequencies of the C=N and N-H bonds upon coordination can confirm the involvement of these groups in metal binding.[8] |

| UV-Vis Spectroscopy | Can provide information about the electronic transitions within the complex and the coordination environment of the metal ion. |

| Elemental Analysis | Determines the elemental composition of the complex, confirming the metal-to-ligand ratio. |

| Magnetic Susceptibility | For paramagnetic metal ions (e.g., Cu(II), Ni(II)), this technique can provide information about the electronic state and magnetic properties of the complex. |

Potential Applications in Drug Development and Catalysis

The structural features of N'-phenylpiperidine-1-carboximidamide and its potential metal complexes suggest a range of applications in both medicinal chemistry and catalysis.

Drug Development

The piperidine moiety is a well-known pharmacophore present in numerous approved drugs, imparting favorable properties such as improved solubility and bioavailability.[2][3] Guanidine-containing compounds have also demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[7]

The combination of these two pharmacophores in N'-phenylpiperidine-1-carboximidamide makes it a promising scaffold for the design of novel therapeutic agents. Its metal complexes could also exhibit enhanced biological activity compared to the free ligand, a phenomenon that has been observed for other ligand-metal systems.[9][10] Potential therapeutic targets for this class of compounds could include:

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of enzymes that recognize this amino acid.

-

Anticancer Agents: The ability to coordinate to metal ions opens up the possibility of designing metal-based anticancer drugs that can interact with DNA or other biological targets.[11]

-

Antimicrobial Agents: The cationic nature of the protonated guanidinium group can facilitate interactions with negatively charged bacterial cell membranes, leading to antimicrobial activity.

Caption: Potential applications of the ligand and its complexes.

Homogeneous Catalysis

Guanidinate ligands have been successfully employed in a variety of catalytic transformations, including polymerization and cross-coupling reactions. The strong electron-donating ability of the guanidinate moiety can stabilize catalytically active metal centers and promote their reactivity.

Metal complexes of N'-phenylpiperidine-1-carboximidamide could be explored as catalysts in reactions such as:

-

Polymerization: As catalysts for the ring-opening polymerization of lactones or other cyclic monomers.

-

Cross-Coupling Reactions: In Suzuki, Heck, or Sonogashira cross-coupling reactions, where they could act as supporting ligands for palladium or other transition metal catalysts.

-

Oxidation/Reduction Reactions: The redox-active nature of some metal complexes could be harnessed for catalytic oxidation or reduction processes.

Conclusion

N'-phenylpiperidine-1-carboximidamide represents a promising but largely unexplored ligand in coordination chemistry. Its synthesis is readily achievable through established methods, and its structural features suggest a rich and versatile coordination chemistry. The combination of the pharmaceutically relevant piperidine scaffold and the electronically flexible guanidine moiety makes this ligand and its potential metal complexes attractive targets for further investigation in the fields of drug development and homogeneous catalysis. This guide provides a foundational framework to stimulate and guide future research into this intriguing class of compounds.

References

- Bailey, P. J., & Pace, S. (2001). The coordination chemistry of guanidines and guanidinates.

-

PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Li, M., et al. (2008). N-Phenyl-piperidine-1-carbothio-amide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1743.

- Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- Wang, Y., et al. (2018).

- Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105615.

- Li, M., et al. (2008). N-Phenyl-piperidine-1-carbothio-amide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743.

- Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. RSC Medicinal Chemistry, 13(12), 1541-1553.

- Shishkov, S. V., et al. (2022).

- Rossino, G., et al. (2024). Discovery of potent and selective piperidine-based hydroxamate inhibitors of ADAMTS7 for the treatment of atherosclerosis. RSC Medicinal Chemistry, 15(1), 163-176.

- Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2209-2216.

- Booker, M., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-116.e10.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), d231-d243.

- Kelly, M., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.

-

SpectraBase. (n.d.). Piperidine-1-carboxylic acid, [2-(piperidine-1-carbonyl)-phenyl]-amide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

- Hvizdáková, D., et al. (2022). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. International Journal of Molecular Sciences, 23(19), 11295.

- da Cruz, A. C. F., et al. (2022). NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments. International Journal of Molecular Sciences, 23(5), 2855.

- López-Jaramillo, J., et al. (2021). Crystal structures of two alanylpiperidine analogues.

- da Cruz, A. C. F., et al. (2022). NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments. International Journal of Molecular Sciences, 23(5), 2855.

- Jones, P. G., & Ahrens, B. (2017). Crystal structures of five gold(I) complexes with methylpiperidine ligands.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse scaffolds. Organic & Biomolecular Chemistry, 20(41), 8111-8121.

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

- Agrawal, S., & Gosh, R. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

- Al-Orabi, J. M. M., et al. (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. Journal of Molecular Structure, 1181, 34-42.

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). New Carboxamid ligand and its metal complexes containing sulfonamide group: Synthesis, Characterization, DNA cleavage and antimicrobial activity. Retrieved from [Link]

Sources

- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenylpiperidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 9. mdpi.com [mdpi.com]

- 10. NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N'-phenylpiperidine-1-carboximidamide: A Detailed Protocol for Researchers

Introduction

N'-phenylpiperidine-1-carboximidamide is a guanidine derivative of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to known bioactive molecules. The guanidinium group, a common feature in many natural products and pharmaceuticals, is a strong base at physiological pH and can participate in crucial hydrogen bonding interactions with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of N'-phenylpiperidine-1-carboximidamide, intended for researchers, scientists, and professionals in drug development. The described methodology is based on established chemical principles and provides a rational and reproducible approach to obtaining the target compound.

This guide eschews a rigid template in favor of a narrative that explains the underlying chemistry, empowering the researcher to not only follow the steps but also to understand the rationale behind them.

Synthetic Strategy: A Two-Step Approach

The synthesis of N'-phenylpiperidine-1-carboximidamide is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of a key intermediate, N-phenylcyanamide, followed by its reaction with piperidine to form the desired guanidine product. This approach offers a clear and controllable pathway to the target molecule.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for N'-phenylpiperidine-1-carboximidamide.

Part 1: Synthesis of the Key Intermediate: N-Phenylcyanamide

The initial and critical step in this synthesis is the preparation of N-phenylcyanamide. This is achieved through the reaction of aniline with cyanogen bromide. Cyanogen bromide is a highly toxic and moisture-sensitive reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Mechanism: Nucleophilic Substitution

The formation of N-phenylcyanamide proceeds via a nucleophilic substitution reaction. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of the N-cyano bond.

Diagram of the N-Phenylcyanamide Synthesis Mechanism

Caption: Mechanism for the synthesis of N-phenylcyanamide.

Experimental Protocol: N-Phenylcyanamide Synthesis

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Aniline | C₆H₅NH₂ | 93.13 | 5.0 g (4.9 mL) | 53.7 |

| Cyanogen Bromide | BrCN | 105.92 | 5.7 g | 53.8 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | As needed | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (5.0 g, 53.7 mmol) in 50 mL of anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Cyanogen Bromide: Dissolve cyanogen bromide (5.7 g, 53.8 mmol) in 50 mL of anhydrous diethyl ether and add this solution dropwise to the stirred aniline solution over a period of 30 minutes. Caution: Cyanogen bromide is highly toxic. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. A white precipitate of anilinium hydrobromide will form.

-

Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid, followed by water (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-phenylcyanamide as a solid.

-

Purification (Optional): The crude product can be recrystallized from a suitable solvent such as ethanol/water if necessary to obtain a higher purity product.

Part 2: Synthesis of N'-phenylpiperidine-1-carboximidamide

With the N-phenylcyanamide intermediate in hand, the final step is the guanylation of piperidine. This reaction involves the nucleophilic addition of piperidine to the nitrile group of N-phenylcyanamide.

Reaction Mechanism: Nucleophilic Addition to a Nitrile

The nitrogen atom of piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in N-phenylcyanamide. This addition reaction leads to the formation of the guanidine linkage. The reaction is typically facilitated by heating.

Diagram of the N'-phenylpiperidine-1-carboximidamide Synthesis Mechanism

Caption: Mechanism for the formation of N'-phenylpiperidine-1-carboximidamide.

Experimental Protocol: N'-phenylpiperidine-1-carboximidamide Synthesis

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Phenylcyanamide | C₇H₆N₂ | 118.14 | 2.0 g | 16.9 |

| Piperidine | C₅H₁₁N | 85.15 | 1.73 g (2.0 mL) | 20.3 |

| Toluene | C₇H₈ | 92.14 | 30 mL | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-phenylcyanamide (2.0 g, 16.9 mmol) and piperidine (1.73 g, 20.3 mmol) in 30 mL of toluene.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add hexane to the cooled solution to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold hexane.

-

Drying: Dry the product under vacuum to obtain N'-phenylpiperidine-1-carboximidamide.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

-

Cyanogen Bromide: This reagent is highly toxic, corrosive, and lachrymatory. It should be handled only in a well-ventilated chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention.

-

Aniline and Piperidine: These amines are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

-

Solvents: Diethyl ether and toluene are flammable. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.

Conclusion

This detailed protocol provides a robust and reproducible method for the synthesis of N'-phenylpiperidine-1-carboximidamide. By understanding the underlying chemical principles of each step, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The careful handling of hazardous reagents is paramount to ensure a safe and successful experimental outcome.

References

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268–1272. [Link]

-

Katritzky, A. R., & Pleynet, D. P. M. (2000). The preparation of N,N-disubstituted-N′-arylguanidines. Journal of Heterocyclic Chemistry, 37(4), 909-912. [Link]

-

PubChem. Phenylcyanamide. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for the Scalable Preparation of N'-phenylpiperidine-1-carboximidamide

Introduction

N'-phenylpiperidine-1-carboximidamide is a significant scaffold in medicinal chemistry and drug development. As a substituted guanidine, this moiety is a key pharmacophore in a multitude of biologically active compounds, recognized for its ability to engage in hydrogen bonding and electrostatic interactions with various biological targets. The piperidine ring, a prevalent feature in many FDA-approved drugs, imparts favorable pharmacokinetic properties.[1] The combination of these two structural motifs in N'-phenylpiperidine-1-carboximidamide makes it a valuable building block for the synthesis of novel therapeutics. Phenylpiperidine derivatives, for instance, are a well-established class of opioid analgesics.[2]

The growing interest in this and structurally related molecules necessitates the development of robust, efficient, and scalable synthetic methods to ensure a consistent and high-quality supply for research and preclinical studies. This document provides detailed protocols for two distinct and scalable synthetic routes to N'-phenylpiperidine-1-carboximidamide, along with insights into the rationale behind the chosen methodologies, troubleshooting, and safety considerations.

Physicochemical and Safety Overview

A thorough understanding of the chemical properties and safety profile of the target compound and its intermediates is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of N'-phenylpiperidine-1-carboximidamide and Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Boiling Point (°C) | Melting Point (°C) |

| N'-phenylpiperidine-1-carboximidamide | C₁₂H₁₇N₃ | 203.29 | White to off-white solid | > 300 | Not readily available |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | 106 | -9 |

| Phenyl isothiocyanate | C₇H₅NS | 135.19 | Colorless to pale yellow liquid | 221 | -21 |

| N,N'-Diphenylguanidine | C₁₃H₁₃N₃ | 211.27 | White crystalline powder | 345-350 | 147-150 |

Safety Considerations:

-

Piperidine: Highly flammable liquid and vapor. Toxic in contact with skin and fatal if inhaled. Causes severe skin burns and eye damage.[3]

-

Phenyl isothiocyanate: A lachrymator and is toxic. Handle with extreme care in a well-ventilated fume hood.

-

Guanidine Derivatives: Can be caustic and irritating to the skin, eyes, and respiratory tract.[4]

-

Solvents: Many organic solvents used in these protocols are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Synthetic Strategies: A Rationale for Scalable Approaches

The synthesis of N,N-disubstituted-N'-arylguanidines, such as the target molecule, can be approached through several established chemical transformations. For scalability, the ideal synthesis should involve readily available starting materials, high-yielding reactions, and straightforward purification procedures. Two such strategies are detailed below.

Strategy 1: Two-Step Synthesis via a Thiourea Intermediate

This is a classic and highly reliable method for the preparation of substituted guanidines. It proceeds in two distinct steps:

-

Formation of a thiourea: An isothiocyanate is reacted with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions.

-

Guanidinylation: The thiourea is converted to the corresponding guanidine. This is often achieved by desulfurization in the presence of an amine, commonly mediated by a metal salt (e.g., HgCl₂) or through activation with a carbodiimide.

This method is advantageous for its robustness and the commercial availability of a wide range of isothiocyanates and amines.

Strategy 2: Direct Guanidinylation using a Cyanamide Reagent

This approach offers a more atom-economical route to the target molecule. It involves the direct reaction of an amine with a cyanamide derivative. The addition of an amine to the nitrile functionality of the cyanamide directly forms the guanidine linkage. While conceptually simpler, the success of this method is highly dependent on the reactivity of the specific cyanamide and amine used.

Experimental Protocols

Protocol 1: Synthesis of N'-phenylpiperidine-1-carboximidamide via a Thiourea Intermediate

This protocol is divided into two parts: the synthesis of the N-phenylpiperidine-1-carbothioamide intermediate and its subsequent conversion to the target guanidine.

Materials:

-

Phenyl isothiocyanate (13.52 g, 0.1 mol)

-

Piperidine (8.52 g, 0.1 mol)

-

Ethanol (200 mL)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol).

-

Add 200 mL of ethanol to the flask.

-

Stir the mixture and heat to reflux. Maintain reflux for 4 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to promote crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product, N-phenylpiperidine-1-carbothioamide, under vacuum.

Expected Yield: 80-90%. The product is typically a white to off-white solid.

Materials:

-

N-phenylpiperidine-1-carbothioamide (22.03 g, 0.1 mol)

-

Mercury(II) chloride (27.15 g, 0.1 mol)

-

7N Ammonia in methanol (100 mL)

-

Anhydrous methanol (200 mL)

-

Round-bottom flask (500 mL)

-

Magnetic stirrer

-

Celite®

Procedure:

-

In a 500 mL round-bottom flask, suspend N-phenylpiperidine-1-carbothioamide (0.1 mol) in 200 mL of anhydrous methanol.

-

Add 100 mL of 7N ammonia in methanol to the suspension.

-

Stir the mixture vigorously at room temperature.

-

To this stirring mixture, add mercury(II) chloride (0.1 mol) portion-wise over 30 minutes. Caution: Mercury compounds are highly toxic. Handle with extreme care.

-

Continue stirring the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, a black precipitate of mercury(II) sulfide will have formed.

-

Filter the reaction mixture through a pad of Celite® to remove the precipitate. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure N'-phenylpiperidine-1-carboximidamide.

Expected Yield: 60-75% after purification.

Protocol 2: Direct Synthesis from Phenylcyanamide and Piperidine

This protocol offers a more direct, one-step approach to the target molecule.

Materials:

-

Phenylcyanamide (11.81 g, 0.1 mol)

-

Piperidine (10.22 g, 0.12 mol, 1.2 equivalents)

-

Anhydrous toluene (150 mL)

-

Round-bottom flask (250 mL) with reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add phenylcyanamide (0.1 mol) and anhydrous toluene (150 mL).

-

Stir the mixture to dissolve the phenylcyanamide.

-

Add piperidine (0.12 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography as described in Protocol 1.

Expected Yield: 70-85%.

Analytical Characterization

The identity and purity of the synthesized N'-phenylpiperidine-1-carboximidamide should be confirmed using standard analytical techniques.

Table 2: Analytical Data for N'-phenylpiperidine-1-carboximidamide

| Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the phenyl protons, piperidine ring protons, and the N-H protons of the guanidine group. The integration should be consistent with the structure. |

| ¹³C NMR | A characteristic signal for the guanidinyl carbon (typically in the range of 155-165 ppm), along with signals for the phenyl and piperidine carbons. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (204.1497 for C₁₂H₁₈N₃⁺). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in thiourea formation (Protocol 1A) | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the quality of the starting materials. |

| Loss of product during workup. | Use minimal cold solvent for washing the crystals. | |

| Incomplete conversion of thiourea to guanidine (Protocol 1B) | Insufficient activation of the thiourea. | Ensure the mercury(II) chloride is of high purity and added portion-wise. |

| Degradation of the product. | Maintain the reaction at room temperature and avoid excessive heating during workup. | |

| Low yield in direct guanidinylation (Protocol 2) | Low reactivity of phenylcyanamide. | Increase the reaction temperature or time. Consider the use of a Lewis acid catalyst, although this may complicate the workup. |

| Side reactions. | Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. | |

| Difficulty in purification | Co-eluting impurities. | Experiment with different solvent systems for column chromatography. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by neutralization to obtain the free base. |

Conclusion

The two protocols presented here offer reliable and scalable methods for the synthesis of N'-phenylpiperidine-1-carboximidamide. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The two-step method via the thiourea intermediate is generally more robust and predictable, while the direct guanidinylation approach is more atom-economical. Both methods, when executed with care and attention to the outlined procedures, can provide high-quality material for further research and development in the pharmaceutical sciences.

References

- Ansari, A.; Ramapanicker, R. N-phenylpiperidine-1-carboxamide as novel potent analgesic. Eur. J. Med. Chem.2020, 189, 112070.

- Reddy, N. L., et al. Synthesis and Pharmacological Evaluation of N,N'-Diarylguanidines as Potent Sodium Channel Blockers and Anticonvulsant Agents. J. Med. Chem.1998, 41(17), 3298–3302.

- O'Brien, P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022, 13, 1614-1623.

- BenchChem.

- Wu, Y., et al. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC, 2014.

- BenchChem.

- Kaur, H., et al.

-

N-Phenylpiperidine-1-carbothioamide. PubMed, [Link].

-

N-Phenylpiperidine-1-carbothioamide. PMC, [Link].

-

N-phenylpiperazine-1-carboxamide. PubChem, [Link].

-

One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N. ResearchGate, [Link].

-

Green reaction of N,N-disubstituted cyanamide 1 with piperidine,... ResearchGate, [Link].

-

Zinc(ii)-mediated formation of amidines. New Journal of Chemistry, [Link].

-

Cobalt(II)-Catalyzed Directed C–H Functionalization/[3+2] Annulation of N-Arylguanidines with Alkynes. Organic Letters, [Link].

-

N-Hydroxyguanidines from Primary Amines. Organic Chemistry Portal, [Link].

-

Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG, [Link].

-

Synthesis of the Guanidine Derivative. MDPI, [Link].

-

Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed, [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, [Link].

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed, [Link].

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, [Link].

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Phenylpiperidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Reagents and catalysts for optimizing carboximidamide formation

Application Notes & Protocols

Introduction: The Strategic Importance of Carboximidamides in Medicinal Chemistry

The carboximidamide moiety, often referred to as an amidine, is a critical functional group in modern drug discovery. Its unique properties as a strong, resonance-stabilized basic group make it an effective bioisostere for ureas, thioureas, and guanidines. Carboximidamides are protonated at physiological pH, enabling them to engage in potent hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This has led to their incorporation into numerous FDA-approved drugs, including the direct thrombin inhibitor dabigatran and the antibacterial agent pentamidine.

However, the synthesis of substituted carboximidamides, particularly on complex molecular scaffolds, has historically been a significant challenge. Traditional methods like the Pinner reaction often require harsh conditions and exhibit limited functional group tolerance. The advent of modern transition-metal catalysis has revolutionized this field, offering milder, more versatile, and highly efficient pathways.

This guide provides a comprehensive overview of the key reagents and catalytic systems for optimizing carboximidamide synthesis. We will delve into the mechanistic principles behind catalyst and reagent selection, provide detailed, field-tested protocols, and offer insights for troubleshooting common synthetic challenges.

Chapter 1: Foundational Synthetic Strategies

While modern catalytic methods are often preferred, understanding classical approaches provides context for their development and utility.

The Pinner Reaction and Its Derivatives

The Pinner reaction, first reported in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with an amine to yield the desired carboximidamide.

-

Mechanism: The strong acid protonates the nitrile, activating it for nucleophilic attack by the alcohol. The resulting imidate is then subjected to aminolysis.

-

Limitations: This method requires stoichiometric amounts of strong acid (e.g., HCl gas), high temperatures, and strictly anhydrous conditions, limiting its applicability to sensitive or functionally complex substrates.

Direct Condensation Approaches

Direct condensation of an amine with an orthoester or an amide acetal offers an alternative but is generally limited to the synthesis of N,N'-disubstituted formamidines.

Chapter 2: Modern Catalytic Systems for Carboximidamide Synthesis

Transition-metal catalysis has enabled the direct coupling of amines or their surrogates with a variety of partners, providing a powerful toolkit for chemists.

Palladium-Catalyzed Amidination

Palladium-catalyzed cross-coupling reactions, particularly adaptations of the Buchwald-Hartwig amination, are among the most robust methods for forming C(sp²)–N bonds, including those in aryl carboximidamides. These reactions typically involve the coupling of an aryl halide or triflate with an amidine or a guanidine derivative.

Mechanistic Considerations: The catalytic cycle is believed to proceed through a sequence of oxidative addition, ligand substitution, and reductive elimination. The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final C-N bond-forming reductive elimination step.

Diagram 1: Catalytic Cycle for Pd-Catalyzed Amidination

Caption: A simplified catalytic cycle for palladium-catalyzed amidination.

Copper-Catalyzed Approaches

Copper catalysis offers a more economical and sustainable alternative to palladium for C-N cross-coupling reactions. Copper-catalyzed methods have proven effective for the N-arylation of amidines and guanidines, often using aryl halides or aryl boronic acids as coupling partners.

-

Key Features: These reactions often require higher temperatures than their palladium-catalyzed counterparts and can be sensitive to the choice of ligand, with phenanthroline and N,N'-dimethylethylenediamine (DMEDA) being common choices.

Other Transition-Metal Systems

Nickel and rhodium catalysts have also been explored for carboximidamide synthesis, although they are less commonly employed than palladium and copper systems. Nickel catalysis, in particular, is gaining traction due to its ability to activate less reactive C-O bonds (e.g., from phenols) for cross-coupling.

Chapter 3: Reagent Selection and Parameter Optimization

The success of any carboximidamide synthesis hinges on the careful selection of reagents and reaction conditions.

The Amidine Source

The choice of the nitrogen-containing nucleophile is critical.

-

Primary and Secondary Amidines: These can be coupled directly but may require protection of one nitrogen atom (e.g., as a Boc-protected amidine) to prevent side reactions and ensure regioselectivity.

-

Guanidines: N,N'-di-Boc-guanidine is a widely used and commercially available reagent that serves as a versatile ammonia surrogate for synthesizing primary N-aryl amidines. The Boc groups enhance nucleophilicity and are readily removed under acidic conditions.

-

Amidoximes: These can serve as precursors, undergoing reduction to form the desired carboximidamide.

Substrate Scope and Coupling Partners

-

Aryl Halides (Ar-X): The reactivity order is typically I > Br > Cl. The use of more reactive aryl iodides and bromides is common, though modern catalyst systems show increasing efficacy with less expensive and more abundant aryl chlorides.

-

Aryl Triflates (Ar-OTf) and Boronic Acids (Ar-B(OH)₂): These serve as effective alternatives to aryl halides, particularly in Suzuki-Miyaura-type coupling reactions.

The Role of Base, Solvent, and Additives

-

Base: A suitable base is required to neutralize the acid generated during the reaction (e.g., HX from an aryl halide) and to deprotonate the amidine nucleophile. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, or organic bases like DBU. Stronger bases like NaOtBu or LHMDS are often required for less nucleophilic amidines.

-

Solvent: Aprotic polar solvents such as dioxane, toluene, and DMF are typically used to ensure solubility of the reagents and catalyst while remaining stable at the required reaction temperatures.

-

Ligands: As discussed, the ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. The choice is highly dependent on the specific metal and substrates involved.

Table 1: Comparison of Catalytic Systems for Aryl Amidine Synthesis

| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu(OAc)₂ |

| Typical Ligand | XPhos, RuPhos, BrettPhos | DMEDA, Phenanthroline |

| Substrates | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br, Ar-B(OH)₂ |

| Base | NaOtBu, LHMDS, Cs₂CO₃ | K₂CO₃, K₃PO₄ |

| Temperature | 80 - 120 °C | 100 - 140 °C |

| Advantages | High efficiency, broad substrate scope, well-understood mechanism. | Lower cost, readily available catalyst. |

| Disadvantages | High cost of catalyst and ligands, potential for heavy metal contamination. | Higher reaction temperatures, sometimes narrower substrate scope. |

Chapter 4: Detailed Experimental Protocols

Adherence to precise experimental procedures is crucial for reproducibility and success. The following protocols are generalized and should be optimized for specific substrates.

Protocol 4.1: General Procedure for Palladium-Catalyzed Synthesis of an N-Aryl Carboximidamide

This protocol describes the coupling of an aryl bromide with a protected guanidine reagent, a common strategy for accessing primary aryl amidines.

Workflow Diagram: Pd-Catalyzed Synthesis

Caption: Step-by-step workflow for a typical Pd-catalyzed amidination reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), N,N'-di-Boc-guanidine (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the protected carboximidamide.

-

Deprotection: Dissolve the purified, Boc-protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the carboximidamide hydrochloride or trifluoroacetate salt.

Chapter 5: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently anhydrous/degassed conditions; Inappropriate base or ligand. | Use fresh catalyst and ligand; Ensure all glassware is oven-dried and solvents are properly degassed; Screen alternative bases (e.g., K₃PO₄, NaOtBu) and ligands (e.g., RuPhos). |

| Formation of Side Products | Hydrodehalogenation of the aryl halide; Homocoupling of the aryl halide. | Lower the reaction temperature; Use a less sterically hindered ligand; Ensure the reaction is not running for an excessively long time. |

| Difficult Deprotection | Acid-sensitive functional groups on the substrate. | Use milder deprotection conditions (e.g., lower temperature, shorter reaction time); Consider alternative protecting groups that can be removed under orthogonal conditions. |

| Poor Regioselectivity | If using an unsymmetrical amidine, coupling can occur at either nitrogen. | Protect one of the nitrogen atoms of the amidine to direct the coupling to the desired site. |

Conclusion

The synthesis of carboximidamides has been significantly advanced by the development of robust transition-metal-catalyzed methods. By carefully selecting the appropriate catalyst, ligand, base, and amidine source, researchers can efficiently construct this vital pharmacophore on diverse molecular frameworks. A thorough understanding of the underlying reaction mechanisms and a systematic approach to optimization, as outlined in this guide, are essential for achieving high yields and purity in the synthesis of these valuable compounds.

References

-

Lundgren, R. J., & Stradiotto, M. (2012). Privileged Ligands for Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 51(46), 11434-11436. Available at: [Link]

Application Note: High-Efficiency Microwave-Assisted Synthesis of N'-Phenylpiperidine-1-carboximidamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N'-phenylpiperidine-1-carboximidamide (Scheme 1) using microwave-assisted organic synthesis (MAOS). Guanidines are privileged pharmacophores in medicinal chemistry, serving as key structural motifs in various therapeutic agents (e.g., antihistamines, antidiabetics). Traditional synthetic routes often involve toxic reagents (mercury salts), volatile thiols, or prolonged heating.

This guide presents a "Green Chemistry" approach utilizing the direct guanylation of piperidine with N-phenylcyanamide. By leveraging the dielectric heating mechanism of microwave irradiation, this protocol achieves reaction completion in under 20 minutes with high atom economy, eliminating the need for hazardous carbodiimide or isothiourea intermediates.

Key Benefits:

-

Speed: Reaction times reduced from 12-24 hours (thermal) to <20 minutes.

-

Purity: Minimized thermal degradation byproducts.

-

Scalability: Protocol validated from 0.5 mmol to 10 mmol scales.

Mechanistic Insight & Reaction Design

The Chemistry

The synthesis involves the nucleophilic addition of a secondary amine (piperidine) to an electron-deficient nitrile (cyanamide). While aliphatic cyanamides are reactive, N-aryl cyanamides are less electrophilic due to resonance delocalization. Microwave irradiation, combined with a mild Lewis Acid catalyst (Ytterbium(III) triflate), overcomes this activation energy barrier.

Microwave Dielectric Heating

Unlike conventional heating, which relies on conduction, microwaves (2.45 GHz) couple directly with the polar reaction matrix.

-

Dipolar Polarization: The polar solvent (acetonitrile) and the ionic catalyst align with the oscillating electric field, generating internal heat via molecular friction.

-

Arrhenius Effect: The rapid "in-core" heating allows the system to reach the transition state significantly faster than external heating sources.

Reaction Mechanism Diagram

The following diagram illustrates the Lewis-acid catalyzed activation of the cyanamide, followed by the nucleophilic attack of the piperidine.

Figure 1: Mechanistic pathway for the Yb(OTf)3-catalyzed guanylation under microwave irradiation.[1][2][3]

Materials and Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Piperidine | 110-89-4 | ≥99% | Nucleophile |

| N-Phenylcyanamide | 3009-97-0 | ≥97% | Electrophile |

| Ytterbium(III) triflate | 54761-04-5 | 99.9% | Lewis Acid Catalyst |

| Acetonitrile (MeCN) | 75-05-8 | HPLC Grade | Solvent |

| Ethyl Acetate/Hexanes | - | ACS Grade | Workup/Purification |

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C and 15-20 bar pressure.

-

Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE-lined silicone septa.

-

Analysis: LC-MS (ESI+) and 1H-NMR (400 MHz).

Experimental Protocol (SOP)

Standard Operating Procedure (1.0 mmol Scale)

This protocol is designed for a single-mode microwave reactor.

Step 1: Preparation

-

Weigh 118 mg (1.0 mmol) of N-phenylcyanamide into a 10 mL microwave vial.

-

Add 31 mg (0.05 mmol, 5 mol%) of Ytterbium(III) triflate (

). -

Add a magnetic stir bar.

-

Pipette 1.5 mL of Acetonitrile (MeCN) into the vial.

-

Add 119 mg (1.4 mmol, 1.4 equiv) of Piperidine. Note: Slight excess of amine drives the reaction.

-

Seal the vial with the appropriate snap-cap or crimp-cap.

Step 2: Microwave Irradiation

-

Place the vial in the microwave cavity.

-

Program the method:

-

Temperature: 140 °C

-

Time: 15:00 (Hold time)

-

Pre-stirring: 30 seconds

-

Power: Dynamic (Max 200W)

-

Pressure Limit: 250 psi (17 bar)

-

-

Start the run. Ensure the infrared sensor is active.

Step 3: Workup and Isolation

-

Allow the vial to cool to <40 °C (using compressed air cooling feature of the reactor).

-

Decap the vial and transfer the mixture to a round-bottom flask.

-

Concentrate the solvent in vacuo.

-

Purification: The residue is often pure enough for initial screening. For high purity (>98%):

-

Dissolve residue in minimal Ethyl Acetate.

-

Wash with water (2 x 5 mL) to remove the catalyst and excess piperidine.

-

Dry organic layer over

, filter, and concentrate. -

Alternative: Recrystallize from Et2O/Hexane if solid, or perform flash chromatography (DCM:MeOH 95:5).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Data

The following data summarizes the optimization phase used to establish the SOP.

Solvent & Catalyst Screening

Conditions: 1.0 mmol scale, 140°C, 15 min.

| Entry | Solvent | Catalyst | Yield (Isolated) | Notes |

| 1 | Ethanol | None | 35% | Sluggish reaction without catalyst. |

| 2 | Water | None | 55% | "On-water" effect observed, but oily product. |

| 3 | MeCN | 78% | Good conversion, difficult workup. | |

| 4 | MeCN | 92% | Optimal. Clean profile. | |

| 5 | None (Neat) | 88% | Valid "Green" alternative, but stirring issues. |

Temperature Profiling

Conditions: MeCN, 5% Yb(OTf)3.

| Temperature (°C) | Time (min) | Conversion (LCMS) |

| 100 | 30 | 65% |

| 120 | 20 | 82% |

| 140 | 15 | >99% |

| 160 | 10 | 95% (Minor degradation) |

Quality Control & Validation

Expected Analytical Data

-

Product: N'-phenylpiperidine-1-carboximidamide

-

Formula:

-

Molecular Weight: 203.29 g/mol

LC-MS (ESI+):

-

Major peak at m/z 204.1

.

1H NMR (400 MHz, DMSO-d6):

-

7.20–7.30 (m, 2H, Ph-H), 6.90–7.00 (m, 3H, Ph-H), 6.10 (br s, 2H,

-

Note: The

protons are exchangeable and may vary in shift or integration depending on water content.

Troubleshooting Guide

-

Low Yield? Ensure the N-phenylcyanamide is not degraded (it can hydrolyze to urea if stored improperly). Increase catalyst load to 10 mol%.

-

High Pressure Errors? Acetonitrile has a high vapor pressure. If the reactor trips the pressure sensor, switch to Toluene or reduce temperature to 130°C and extend time to 25 min.

-

Solidification? If running solvent-free, the product may solidify and stall the stirrer. Add 0.5 mL of solvent to maintain homogeneity.

References

-

Microwave Theory: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. Link

-

Guanylation Protocols: Tsubokura, K., et al. "Scandium(III) Triflate-Catalyzed Guanylation of Amines."[3] Synlett, vol. 25, no.[3] 09, 2014, pp. 1302-1306. Link

-

Green Chemistry (Solvent Free): Varma, R. S. "Solvent-free Accelerated Organic Syntheses using Microwaves." Pure and Applied Chemistry, vol. 73, no. 1, 2001, pp. 193-198. Link

-

Cyanamide Reactivity: Larraufie, M. H., et al. "Radical Synthesis of Guanidines from N-Acyl Cyanamides." Angewandte Chemie, vol. 49, no. 12, 2010. Link

-

General Guanidine Synthesis: "Synthesis of Guanidines." Organic Chemistry Portal. Link

Sources

Procedure for coupling piperidine with phenylcyanamide to form carboximidamides

Application Note: Synthesis of -Phenylpiperidine-1-carboximidamide via Guanylation

Abstract & Executive Summary

This guide details the protocol for coupling piperidine (a secondary cyclic amine) with phenylcyanamide to form

The transformation involves the nucleophilic addition of the piperidine nitrogen to the electrophilic nitrile carbon of the phenylcyanamide. Due to the reduced electrophilicity of

-

Method A (High Precision): Lewis Acid Catalysis (

or -

Method B (High Throughput): Microwave-Assisted Thermal Coupling for rapid library generation.

Scientific Foundation & Mechanism[1][2]

Mechanistic Insight

The reaction is a nucleophilic addition of a secondary amine to a cyanamide. Phenylcyanamide exists in equilibrium between the amino-nitrile form (

Key Challenges:

-

Electrophilicity: The nitrile carbon in phenylcyanamide is less electrophilic than in cyanogen bromide.

-

Sterics: Piperidine is a nucleophile with moderate steric bulk.

-

Regioselectivity: Addition occurs exclusively at the nitrile carbon.

Reaction Pathway Diagram

The following diagram illustrates the Lewis Acid activation and subsequent nucleophilic attack.

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed guanylation of phenylcyanamide with piperidine.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |

| Phenylcyanamide | 118.14 | 1.0 | Electrophile | Irritant, Polymerizes on storage |

| Piperidine | 85.15 | 1.2 | Nucleophile | Toxic, Flammable, Corrosive |

| Aluminum Chloride ( | 133.34 | 0.1-0.2 | Catalyst (Method A) | Reacts violently with water |

| Toluene | 92.14 | Solvent | Solvent (Method A) | Flammable |

| Ethanol (Abs.) | 46.07 | Solvent | Solvent (Method B) | Flammable |

Method A: Lewis Acid Catalyzed Synthesis (Recommended)

Best for scale-up and ensuring complete conversion.

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen (

) or Argon.

-

-

Reagent Loading:

-

Add Phenylcyanamide (1.18 g, 10 mmol) and anhydrous Toluene (15 mL).

-

Add Piperidine (1.02 g, 1.2 mL, 12 mmol) via syringe.

-

-

Catalyst Addition:

-

Carefully add anhydrous

(133 mg, 1.0 mmol, 10 mol%) in one portion. -

Note: The solution may darken slightly due to complexation.

-

-

Reaction:

-

Heat the mixture to reflux (110°C) for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The nitrile band (

) in IR should disappear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Quench carefully with 10% NaOH solution (10 mL) to break the Aluminum complex and deprotonate the guanidinium salt.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or perform Flash Column Chromatography (Silica gel, DCM:MeOH 95:5).

-

Method B: Microwave-Assisted Synthesis